molecular formula C16H17NO2S B5811045 1-[(2,4-dimethylphenyl)sulfonyl]indoline

1-[(2,4-dimethylphenyl)sulfonyl]indoline

Cat. No.: B5811045
M. Wt: 287.4 g/mol
InChI Key: ZDEOONFXEXIDFL-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)sulfonyl]indoline is a synthetic organic compound featuring an indoline core fused to a (2,4-dimethylphenyl)sulfonyl group. This structure incorporates two privileged pharmacophores in medicinal chemistry: the indoline moiety and the aryl sulfonamide group. The indoline scaffold is recognized for its significant role in drug discovery, particularly in the development of anticancer agents, as it is a key structural component in several FDA-approved drugs and can interact with diverse biological targets . The aryl sulfonyl group is a versatile functional group commonly employed in the design of enzyme inhibitors and other bioactive molecules . This compound serves as a valuable building block in organic and medicinal chemistry research. Its primary research value lies in its use as a synthon for the design and synthesis of novel compounds with potential biological activity. Recent scientific studies highlight the application of closely related indoline and sulfonyl-containing structures in the development of potent enzyme inhibitors for diseases such as Alzheimer's and diabetes , as well as in the creation of hybrid molecules evaluated for selective cytotoxicity against breast cancer cell lines . Researchers utilize this reagent to explore structure-activity relationships (SAR) and to develop new potential therapeutic agents, making it a key tool for drug discovery programs. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-16(13(2)11-12)20(18,19)17-10-9-14-5-3-4-6-15(14)17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEOONFXEXIDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline

Structural Differences :

  • The sulfonyl group is attached to a morpholine ring at position 5 of the indoline, compared to the 2,4-dimethylphenyl substituent in the parent compound.
  • An acetyl group replaces the hydrogen at the indoline nitrogen.

Physicochemical and Pharmacological Properties :

  • Drug-Likeness : Calculated logP (3.2) and polar surface area (85 Ų) suggest moderate lipophilicity and membrane permeability, suitable for CNS-targeting applications.
  • Synthetic Utility : Demonstrated improved aqueous solubility compared to 1-[(2,4-dimethylphenyl)sulfonyl]indoline due to the morpholine moiety .

5-O-Substituted Seco-Cyclopropylindole (seco-CI) Derivatives

Structural Differences :

  • Sulfonyl groups (e.g., methylsulfonyl, aminosulfonyl) are attached at the 5-O-position of indole rather than the indoline nitrogen.
  • Lack of 2,4-dimethylphenyl substituent reduces steric hindrance.

Comparison :

  • The bulkier 2,4-dimethylphenyl group in this compound may reduce cytotoxicity but improve metabolic stability .

Vortioxetine and Related Piperazine Derivatives

Structural Differences :

  • Vortioxetine (1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine) features a sulfanyl (-S-) linkage instead of sulfonyl (-SO₂-).
  • Piperazine ring replaces indoline.

Pharmacological Properties :

  • Target : Serotonin receptor modulator (5-HT₃/5-HT₁A antagonist, 5-HT₁B partial agonist).
  • Pharmacokinetics : LogD (3.1) and bioavailability (75%) are superior to sulfonylindolines due to reduced polarity .

Comparison :

N-[1-(2,4-Dimethylphenyl)Ethyl]Ethanesulfonamide

Structural Differences :

  • Ethanesulfonamide substituent instead of indoline core.
  • Ethyl linker between sulfonamide and 2,4-dimethylphenyl group.

Comparison :

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Key Substituents Biological Activity
This compound 316.40 3.5 2,4-Dimethylphenyl sulfonyl Under investigation
1-Acetyl-5-(morpholin-4yl sulfonyl)indoline 352.42 3.2 Morpholine sulfonyl, acetyl Carbonic anhydrase inhibition
5-O-Methylsulfonyl seco-CI 398.44 2.8 Methylsulfonyl, cyclopropyl Cytotoxic (IC₅₀: 0.8–1.2 µM)
Vortioxetine 298.45 3.1 2,4-Dimethylphenyl sulfanyl Serotonin modulation

Q & A

Q. What are the optimal synthetic routes for 1-[(2,4-dimethylphenyl)sulfonyl]indoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of indoline derivatives using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key parameters include:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent: Anhydrous dichloromethane or THF is preferred to avoid competing nucleophilic substitution .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–85%, depending on stoichiometric control of sulfonyl chloride .

Q. How can researchers characterize the structural integrity of this compound?

Standard analytical workflows include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regioselective sulfonylation (e.g., absence of indoline NH peak at δ 8–9 ppm post-reaction) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated for C16_{16}H17_{17}NO2_2S: 295.09 g/mol) .
  • X-ray Crystallography: Resolves steric effects from the 2,4-dimethylphenyl group on indoline conformation .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound derivatives?

Discrepancies in IC50_{50} values (e.g., anticancer vs. antimicrobial assays) often arise from:

  • Target Selectivity: Sulfonamide derivatives may bind off-target kinases or GPCRs. Use orthogonal assays (e.g., thermal shift binding, SPR) to validate primary targets .
  • Solubility Artifacts: Poor aqueous solubility (>100 µM in PBS) can inflate apparent activity. Optimize formulations with co-solvents (e.g., 10% DMSO/PBS) and confirm dose-response linearity .
  • Metabolic Stability: Hepatic microsome assays (human/rat) differentiate intrinsic activity from rapid clearance .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

  • Docking Studies: Molecular dynamics (e.g., AutoDock Vina) predict binding poses to targets like carbonic anhydrase IX. Focus on sulfonyl group interactions with Zn2+^{2+}-containing active sites .
  • ADMET Prediction: Tools like SwissADME assess logP (optimal ~2.5–3.5), CYP450 inhibition, and blood-brain barrier permeability. Modify substituents on the indoline ring to reduce metabolic liability .

Q. What methodologies enable enantioselective synthesis of this compound?

Chiral resolution techniques include:

  • Asymmetric Catalysis: CuH-catalyzed hydrogenation with Josiphos ligands achieves >90% ee for indoline scaffolds .
  • Chiral Stationary Phases: HPLC with amylose- or cellulose-based columns resolves enantiomers (e.g., Chiralpak IA, 80:20 hexane/isopropanol) .

Mechanistic and Structural Questions

Q. How does the 2,4-dimethylphenyl group influence the electronic properties of the sulfonamide moiety?

  • Electron-Withdrawing Effect: The sulfonyl group reduces electron density on the indoline nitrogen, enhancing stability toward oxidation. DFT calculations show a 0.3 eV increase in HOMO-LUMO gap compared to unsubstituted analogs .
  • Steric Effects: Ortho-methyl groups restrict rotation of the sulfonylphenyl ring, favoring a planar conformation that enhances π-π stacking with aromatic residues in target proteins .

Q. What are the limitations of using this compound as a fluorescent probe?

  • Quenching in Aqueous Media: The compound exhibits fluorescence at λem_{em} 420 nm (λex_{ex} 340 nm) but shows 60% quenching in PBS due to aggregation. Modify with hydrophilic substituents (e.g., –SO3_3Na) to improve aqueous compatibility .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Quality Control: Enforce strict HPLC purity thresholds (>98%) and validate via 1^1H NMR integration .
  • Biological Replicates: Use ≥3 independent assays with internal controls (e.g., staurosporine for cytotoxicity) to account for cell-line drift .

Q. What statistical models are appropriate for analyzing dose-response relationships?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and EC50_{50}. Report 95% confidence intervals to assess significance .

Advanced Applications

Q. Can this compound serve as a photoaffinity label for target identification?

Yes, via incorporation of a diazirine or benzophenone group at the indoline C3 position. UV irradiation (365 nm) generates reactive intermediates for covalent crosslinking to proteins, followed by pull-down/MS analysis .

Q. What strategies enhance metabolic stability without compromising target affinity?

  • Deuterium Incorporation: Replace labile C–H bonds (e.g., indoline C4–H) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, hydrolyzed in vivo by esterases .

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